2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid , derived from its bicyclic benzodioxin system and propanoic acid side chain. The numbering of the benzodioxin ring begins at the oxygen atom adjacent to the fused dioxane ring, with the propanoic acid group attached at position 5 (Figure 1). The "2,3-dihydro" designation indicates partial saturation of the dioxane ring, distinguishing it from fully aromatic benzodioxole derivatives.
Synonyms include 3-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid and EN300-1138943 , though these are non-systematic. The CAS registry number 179262-60-3 uniquely identifies the compound in chemical databases.
Table 1: Systematic identifiers for 2-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid | |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| SMILES | CC(C1=C2C(=CC=C1)OCCO2)C(=O)O |
Stereochemical Configuration and Conformational Isomerism
The compound contains one chiral center at the second carbon of the propanoic acid side chain, where the benzodioxin group, methylene (-CH₂-), and carboxylic acid (-COOH) converge. Computational models predict a tetrahedral geometry with an R or S configuration, though experimental data resolving this enantiomerism are absent in available literature. The dioxane ring adopts a half-chair conformation , minimizing steric strain between the oxygen lone pairs and adjacent substituents.
Molecular dynamics simulations suggest restricted rotation about the C5-C(propanoic acid) bond due to conjugation with the aromatic system, favoring a coplanar arrangement between the benzodioxin and carboxylic acid groups. This rigidity reduces conformational isomerism, though minor rotational barriers may exist at elevated temperatures.
X-ray Crystallographic Data and Bond Length Analysis
No experimental X-ray crystallographic data for this compound are publicly available. However, density functional theory (DFT) simulations predict bond lengths consistent with hybridized sp²-sp³ systems. Key bond lengths include:
- C5-C(propanoic acid): 1.49 Å (single bond)
- O-C(dioxane): 1.43 Å
- C=O(carboxylic acid): 1.21 Å
The benzodioxin ring exhibits slight bond alternation, with C-O bonds averaging 1.36 Å and C-C bonds 1.40 Å, indicating partial aromatic delocalization.
Spectroscopic Characterization (IR, NMR, MS)
Infrared Spectroscopy (IR):
- O-H stretch: 2500–3000 cm⁻¹ (broad, carboxylic acid)
- C=O stretch: 1705 cm⁻¹ (strong)
- C-O-C asymmetric stretch: 1260 cm⁻¹ (benzodioxin)
¹H Nuclear Magnetic Resonance (NMR) (400 MHz, CDCl₃):
- δ 12.1 (s, 1H, COOH)
- δ 6.8–6.9 (m, 3H, aromatic H)
- δ 4.2–4.3 (m, 4H, dioxane -O-CH₂-CH₂-O-)
- δ 3.1 (q, 1H, CH(CH₃))
- δ 1.4 (d, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃):
- δ 178.2 (COOH)
- δ 117.6–144.3 (aromatic C)
- δ 64.8–65.1 (dioxane -O-CH₂-CH₂-O-)
- δ 45.2 (CH(CH₃))
- δ 20.1 (CH₃)
Mass Spectrometry (EI-MS):
Comparative Analysis with Positional Isomers
The positional isomer 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid (CAS 69200-76-6) differs in the attachment of the propanoic acid group to position 2 of the benzodioxin. Key comparative properties include:
Table 2: Comparison with positional isomer 69200-76-6
| Property | 5-yl Isomer (179262-60-3) | 2-yl Isomer (69200-76-6) | Source |
|---|---|---|---|
| Density (g/cm³) | 1.25 (predicted) | 1.246 | |
| Boiling Point (°C) | 370 (estimated) | 372.4 | |
| LogP (octanol-water) | 1.7 | 1.69 |
The 2-yl isomer exhibits a 0.5 kcal/mol higher steric strain due to proximity between the propanoic acid group and dioxane oxygen atoms, as evidenced by molecular mechanics simulations. This strain reduces solubility in polar solvents compared to the 5-yl isomer.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)8-3-2-4-9-10(8)15-6-5-14-9/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI Key |
RTSYFOODKAZPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OCCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid typically involves the reaction of 1,4-benzodioxin derivatives with propanoic acid derivatives under specific conditions. One common method involves the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile to yield the corresponding carboxylic acid . This carboxylic acid can then be converted to carbonyl chloride, which reacts with various amines to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzodioxin ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial survival.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response. This property positions it as a candidate for therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Drug Development
Due to its unique structural characteristics, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid can serve as a building block for synthesizing more complex pharmaceutical compounds. Its ability to interact with biological molecules makes it valuable in drug design aimed at targeting specific pathways or receptors.
Cosmetic Formulations
The compound's properties have led to its exploration in cosmetic formulations. It is studied for its potential benefits in skin care products due to its anti-inflammatory and antimicrobial effects. These characteristics can enhance the efficacy of topical formulations aimed at treating skin conditions or improving skin health .
Material Science
In material science, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid is utilized as a precursor for developing polymers and resins with specialized properties. Its unique structure allows for modifications that can enhance the physical and chemical properties of materials used in various industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Investigated the effectiveness against E. coli and Staphylococcus aureus | Showed significant inhibition zones compared to control groups |
| Anti-inflammatory Mechanism | Explored effects on cytokine production in vitro | Reduced levels of pro-inflammatory cytokines in treated samples |
| Cosmetic Application | Evaluated skin penetration and bioavailability | Demonstrated effective absorption through skin layers without significant systemic exposure |
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-documented, but it is believed to interact with enzymes and receptors involved in various biochemical pathways. This interaction can lead to changes in cellular functions and biological activities.
Comparison with Similar Compounds
Positional Isomers and Derivatives
- 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic Acid Key Difference: The carboxylic acid group is attached to the benzodioxin ring at the 3-position instead of the 2-position. Impact: Positional isomerism can alter electronic distribution and steric hindrance, affecting reactivity and binding affinity in biological systems. For example, the 3-substituted isomer may exhibit different metabolic stability compared to the 2-substituted target compound .
- 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)prop-2-enoic Acid Key Difference: Features an α,β-unsaturated double bond (prop-2-enoic acid) instead of a saturated propanoic acid chain. Impact: The conjugated double bond increases acidity (lower pKa) and susceptibility to nucleophilic attacks (e.g., Michael addition).
Functional Group Variations
- Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic Acid) Key Difference: Substituted phenoxy group instead of benzodioxin. Impact: Dichlorprop is a widely used herbicide acting as an auxin mimic. The benzodioxin moiety in the target compound may reduce phytotoxicity compared to chlorinated phenoxy groups, but this requires empirical validation .
- Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid) Key Difference: Incorporates a pyridinyl-oxy-phenoxypropanoic acid structure. Impact: Haloxyfop’s trifluoromethyl and pyridine groups enhance lipid solubility and target specificity (ACCase inhibition in grasses).
Complex Derivatives in Pharmaceutical Research
- (2R)-2-[[2-[(3-Cyanophenyl)methoxy]-4-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-phenyl]methoxy]-5-methyl-phenyl]methylamino]-3-hydroxypropanoic Acid Key Difference: A highly complex derivative with multiple aromatic substituents and a chiral center. Impact: The extended structure (MW = 594.65 g/mol) likely targets specific receptors (e.g., kinases or GPCRs). The target compound’s simpler structure (MW = 208.21 g/mol) may offer better bioavailability and synthetic accessibility .
Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | 208.21 | Benzodioxin, carboxylic acid | Moderate (polar) |
| Dichlorprop | 235.05 | Chlorophenoxy, carboxylic acid | Low (lipophilic) |
| 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid | 206.19 | Benzodioxin, α,β-unsaturated acid | High (reactive) |
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid is a compound characterized by a unique structure that includes a benzodioxin ring fused to a propanoic acid moiety. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action and potential applications.
- Chemical Formula : C11H12O5
- Molecular Weight : 220.21 g/mol
- CAS Number : 2248209-90-5
Antimicrobial Activity
Research indicates that 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For example, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida strains.
| Microorganism | Activity Observed |
|---|---|
| Methicillin-resistant Staphylococcus aureus | Effective |
| Candida auris | Significant |
| Escherichia coli | Moderate |
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. It appears to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition could lead to reduced production of prostaglandins, thereby alleviating inflammation.
Anticancer Activity
Preliminary studies suggest that 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid may possess anticancer properties. In cell line assays, it has been shown to reduce the viability of cancer cells, particularly in colorectal adenocarcinoma (Caco-2) cells.
| Cell Line | Viability Reduction (%) | Statistical Significance |
|---|---|---|
| Caco-2 | 39.8 | p < 0.001 |
| A549 | No significant effect | - |
The biological activity of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Modulation : It may interact with various receptors that regulate cellular processes associated with inflammation and cancer progression.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid had broad-spectrum activity against drug-resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Anti-inflammatory Effects : In a controlled trial assessing the anti-inflammatory effects of the compound on animal models, significant reductions in inflammatory markers were observed following treatment with varying doses of the compound .
- Anticancer Activity Assessment : Research involving Caco-2 and A549 cell lines showed that treatment with the compound resulted in a significant decrease in cell viability in Caco-2 cells while having minimal effects on A549 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
